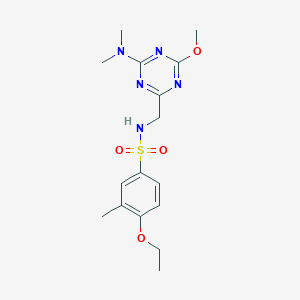

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

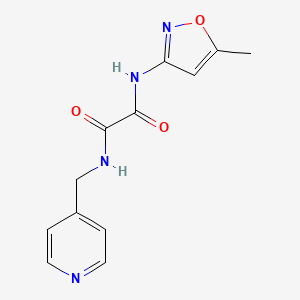

This compound is a complex organic molecule that contains a triazine ring, a benzenesulfonamide moiety, and a dimethylamino group . These groups are common in various fields of chemistry and have distinct properties that could contribute to the overall behavior of the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray diffraction or NMR spectroscopy are typically used to elucidate the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in its structure. For instance, the dimethylamino group is known to participate in various reactions as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Herbicide Development

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide derivatives have been explored for their herbicidal properties. Studies have identified these compounds as effective in controlling broad-leaved weeds and grasses in agricultural settings, particularly in sugar beets. The selectivity and mode of action of these compounds, such as triflusulfuron methyl, are attributed to their interaction with plant enzymes like acetolactate synthase, which is crucial for branched-chain amino acid biosynthesis. The metabolism and degradation pathways of these herbicides in plants and soil microorganisms have also been investigated to understand their environmental impact and degradation products (Dietrich, Reiser, & Stieglitz, 1995).

Enzyme Inhibition

Research has also focused on the enzyme inhibitory activities of this compound derivatives. These compounds have been evaluated for their potential as inhibitors of enzymes like carbonic anhydrases, which play significant roles in various physiological processes. The inhibition of these enzymes suggests potential therapeutic applications in treating diseases like glaucoma, epilepsy, and certain types of cancer (Żołnowska et al., 2018).

Synthesis of Novel Organic Compounds

The structural motif of this compound serves as a building block for the synthesis of a wide range of novel organic compounds. These synthesized compounds have been explored for various applications, including their antifungal and anticancer properties. The versatility of this chemical structure allows for the creation of compounds with diverse biological activities and potential applications in medicinal chemistry (Khodairy, Ali, & El-wassimy, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-ethoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c1-6-25-13-8-7-12(9-11(13)2)26(22,23)17-10-14-18-15(21(3)4)20-16(19-14)24-5/h7-9,17H,6,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBHGGFDGSFFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B2943569.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2943570.png)

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2943573.png)

![2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2943578.png)

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)